molecular formula C11H15NO B1581016 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 52373-02-1

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1581016
CAS RN: 52373-02-1
M. Wt: 177.24 g/mol
InChI Key: NWDPZDVSZWOAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is a chemical compound with the molecular formula C11H15NO . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is 1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 321.7±42.0 °C and a predicted density of 1.038±0.06 g/cm3 at 20 °C and 760 Torr . The predicted pKa is 9.86±0.20 .

Scientific Research Applications

  • Scientific Field : Organic Chemistry and Pharmaceutical Research
  • Summary of the Application : 6-Methoxy-1,2,3,4-tetrahydroquinoline is used as a chemical reagent and organic intermediate in the development of fine chemicals and pharmaceuticals . It’s part of the larger group of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular research or development context. For example, in medicinal chemistry, these compounds could be synthesized and then tested for their biological activity .
  • Results or Outcomes : The outcomes also depend on the specific application. In the context of pharmaceutical research, the outcomes could be the discovery of a new drug or therapeutic agent .
  • Scientific Field : Organic Chemistry and Pharmaceutical Research

    • Summary of the Application : This compound is used as a chemical reagent and organic intermediate in the development of fine chemicals and pharmaceuticals . It’s part of the larger group of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular research or development context. For example, in medicinal chemistry, these compounds could be synthesized and then tested for their biological activity .
    • Results or Outcomes : The outcomes also depend on the specific application. In the context of pharmaceutical research, the outcomes could be the discovery of a new drug or therapeutic agent .
  • Scientific Field : Mass Spectrometry

    • Summary of the Application : The compound can be used in mass spectrometry, a technique that measures the mass-to-charge ratio of ions to identify and quantify molecules in simple and complex mixtures .
    • Methods of Application or Experimental Procedures : The compound is ionized and then separated based on its mass-to-charge ratio. Then, the ions are detected and the results are displayed as spectra of the relative abundance of detected ions as a function of the mass-to-charge ratio .
    • Results or Outcomes : The outcomes of this application could be the identification and quantification of the compound in a sample .

Safety And Hazards

The safety information for “6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDPZDVSZWOAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966776
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

CAS RN

52373-02-1
Record name 1-Naphthalenamine, 1,2,3,4-tetrahydro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052373021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHALENYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 6-methoxy-3,4-dihydronaphthalen-1(2H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (400 MHz, CDCl3) δ 7.34, 6.78, 6.63, 3.97, 3.79, 2.74, 1.77, 1.89; 13C NMR (100 MHz, CDCl3) δ 158.47, 138.45, 133.91, 129.64, 113.71, 112.67, 55.61, 49.23, 34.25, 30.31, 24.6, 23.23, 19.87.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3,4-Dihydro-6,7-dimethoxynaphthalen-1(2H)-one (25.0 mmol), titanium(IV) isopropoxide (50.0 mmol) and 2 M solution of ammonia in ethanol (120 mmol) were stirred at room temperature for 6 h. The reaction was cooled to 0° C. and sodium borohydride was added portionwise during 10 min (40.0 mmol); the resultant mixture was stirred at rt for an additional 3 h. The reaction was quenched by pouring it into ammonium hydroxide (2 M, 130 mL), the precipitate that formed was filtered off and washed with ethyl acetate (25 mL×3). The organic layer was separated and the remaining aqueous layer was extracted with ethyl acetate (25 mL×2). The combined organic extracts were washed with 1 M HCl (50 mL). The acidic aqueous extracts were washed with ethyl acetate (100 mL), then treated with aqueous sodium hydroxide (2 M) to pH 10-12, and extracted with ethyl acetate (75 mL×3). The combined organic extracts were washed with brine (75 mL), dried (Na2SO4), and concentrated in vacuo to afford the desired product (24% yield). 1H NMR (400 MHz, CDCl3): δ 7.31 (d, 1H), 6.74 (dd, 1H), 6.60 (d, 1H), 3.94 (m, 1H), 3.78 (s, 3H), 2.75 (m, 2H), 2.01 (m, 2H), 1.72 (m, 2H).
Quantity
25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 3
Reactant of Route 3
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 5
Reactant of Route 5
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 6
Reactant of Route 6
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Citations

For This Compound
2
Citations
A Baeza, A Pfaltz - Chemistry–A European Journal, 2010 - Wiley Online Library
We have evaluated a wide range of iridium complexes derived from chiral oxazoline‐based N,P ligands for the asymmetric hydrogenation of imines and identified three efficient catalysts…
JA Mendes, P Merino, T Soler… - The Journal of …, 2019 - ACS Publications
The addition of 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines derived from tetralone-type ketones proceeds with high levels of diastereocontrol. The resulting …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.